Cas no 954224-69-2 (4-(2-fluoro-4-methylphenoxy)piperidine)
4-(2-fluoro-4-methylphenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- EN300-1868055
- 4-(2-fluoro-4-methylphenoxy)piperidine
- CS-0281829
- 954224-69-2
- SCHEMBL13419259
- Piperidine, 4-(2-fluoro-4-methylphenoxy)-
-
- Inchi: 1S/C12H16FNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
- InChI Key: FLBWERBJNHEEEZ-UHFFFAOYSA-N
- SMILES: N1CCC(OC2=CC=C(C)C=C2F)CC1
Computed Properties
- Exact Mass: 209.121592296g/mol
- Monoisotopic Mass: 209.121592296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.087±0.06 g/cm3(Predicted)
- Boiling Point: 309.2±42.0 °C(Predicted)
- pka: 9.66±0.10(Predicted)
4-(2-fluoro-4-methylphenoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352499-50mg |
4-(2-Fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 98% | 50mg |
¥16819.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352499-100mg |
4-(2-Fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 98% | 100mg |
¥20379.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352499-250mg |
4-(2-Fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 98% | 250mg |
¥21297.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352499-500mg |
4-(2-Fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 98% | 500mg |
¥19253.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352499-1g |
4-(2-Fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 98% | 1g |
¥18506.00 | 2024-04-24 | |
| Enamine | EN300-1868055-0.05g |
4-(2-fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 0.05g |
$719.0 | 2023-09-18 | ||
| Enamine | EN300-1868055-0.1g |
4-(2-fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 0.1g |
$755.0 | 2023-09-18 | ||
| Enamine | EN300-1868055-0.25g |
4-(2-fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 0.25g |
$789.0 | 2023-09-18 | ||
| Enamine | EN300-1868055-0.5g |
4-(2-fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 0.5g |
$823.0 | 2023-09-18 | ||
| Enamine | EN300-1868055-1.0g |
4-(2-fluoro-4-methylphenoxy)piperidine |
954224-69-2 | 1g |
$857.0 | 2023-05-26 |
4-(2-fluoro-4-methylphenoxy)piperidine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-(2-fluoro-4-methylphenoxy)piperidine
Introduction to 4-(2-fluoro-4-methylphenoxy)piperidine (CAS No. 954224-69-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 4-(2-fluoro-4-methylphenoxy)piperidine (CAS No. 954224-69-2) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural features, comprising a piperidine ring linked to a fluoro-substituted phenoxyl group, make it a versatile scaffold for the development of novel bioactive agents. This introduction delves into the compound's chemical properties, its synthetic pathways, and its emerging applications in drug discovery, emphasizing recent advancements and future prospects.
The molecular structure of 4-(2-fluoro-4-methylphenoxy)piperidine (CAS No. 954224-69-2) is characterized by a piperidine core, which is a well-known pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The presence of a fluoro-substituent at the para position of the phenoxyl group introduces additional functional diversity, enhancing both metabolic stability and binding affinity. The methyl group further modulates the electronic properties of the aromatic ring, contributing to the compound's overall pharmacological profile.
In recent years, there has been growing interest in exploring the therapeutic potential of piperidine derivatives, particularly those incorporating fluoro-substituted aromatic moieties. These modifications have been shown to improve drug-like properties such as solubility, bioavailability, and target specificity. For instance, studies have demonstrated that fluoro-piperidine compounds exhibit potent activity against various neurological disorders, including depression and cognitive impairments. The fluorine atom's ability to enhance metabolic stability while maintaining strong binding interactions makes it an invaluable tool in medicinal chemistry.
The synthesis of 4-(2-fluoro-4-methylphenoxy)piperidine (CAS No. 954224-69-2) involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key synthetic strategies include nucleophilic substitution reactions between halogenated phenoxyl precursors and piperidine derivatives under controlled conditions. The introduction of the fluoro-substituent can be achieved through fluorination reactions, often employing electrophilic or nucleophilic fluorinating agents depending on the substrate's reactivity. These synthetic routes have been optimized to ensure high yields and purity, making the compound readily available for further biological evaluation.
One of the most compelling aspects of 4-(2-fluoro-4-methylphenoxy)piperidine (CAS No. 954224-69-2) is its potential as a lead compound for drug discovery. Recent research has identified this molecule as a promising candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, it has been shown to interact with serotonin receptors, which are implicated in mood regulation and cognitive function. The combination of structural features from both the piperidine and fluoro-phenoxy groups provides an optimal balance for receptor binding while minimizing off-target effects.
Furthermore, the compound's chemical flexibility allows for further derivatization, enabling the exploration of novel analogs with enhanced pharmacological properties. By systematically modifying substituents on the phenoxyl or piperidine moieties, researchers can fine-tune binding affinity, selectivity, and pharmacokinetic profiles. This approach has led to the identification of several potent derivatives with improved therapeutic efficacy and reduced side effects. Such discoveries underscore the importance of 4-(2-fluoro-4-methylphenoxy)piperidine (CAS No. 954224-69-2) as a cornerstone in modern drug development.
The role of computational modeling in understanding the behavior of 4-(2-fluoro-4-methylphenoxy)piperidine (CAS No. 954224-69-2) cannot be overstated. Advanced computational techniques such as molecular docking and quantum mechanical calculations have provided valuable insights into its interactions with biological targets. These studies have revealed that the fluoro-substituent plays a critical role in optimizing binding interactions by modulating electronic distributions at key binding sites. Such computational predictions have guided experimental efforts toward designing more effective derivatives with improved therapeutic potential.
Preclinical studies have further validated the promise of 4-(2-fluoro-4-methylphenoxy)piperidine (CAS No. 954224-69-2) as a bioactive agent. In vitro assays have demonstrated its ability to inhibit enzymes involved in neurodegenerative diseases, suggesting its potential as a therapeutic intervention for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, animal models have shown promising results regarding its ability to modulate neural activity without significant toxicity or adverse effects. These findings highlight the compound's translational potential and support further clinical investigation.
The future direction of research on 4-(2-fluoro-4-methylphenoxy)piperidine (CAS No. 954224-69-2) lies in expanding its applications across multiple therapeutic areas beyond neurological disorders. Preliminary studies suggest that this compound may also exhibit anti-inflammatory and anticancer properties due to its ability to interact with various cellular signaling pathways. By leveraging its structural versatility, researchers aim to develop targeted therapies for a wide range of diseases with unmet medical needs.
In conclusion, 4-(2-fluoro- 4-methylphenoxy)piperidine (CAS No.^ 95154^) is a structurally intriguing molecule with significant potential in chemical biology and medicinal chemistry.^ Its unique combination^of^ pharmacophoric elements^ offers^ opportunities^for^ developing^ novel^ bioactive agents.^ Recent advancements^in synthesis^and computational modeling^have enhanced our understanding^of its behavior^and promise.^ As research progresses^^the therapeutic applications^^of this compound are expected^^to expand^^further^^opening new avenues^^for^^drug discovery^^and treatment development^^in various medical fields.^
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